molecular formula C8H17NO B13489831 4-(1-Methoxyethyl)piperidine

4-(1-Methoxyethyl)piperidine

Cat. No.: B13489831
M. Wt: 143.23 g/mol
InChI Key: RTTFTZWSYMOLDQ-UHFFFAOYSA-N
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Description

4-(1-Methoxyethyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a 1-methoxyethyl group at the fourth position. Piperidines are known for their significant role in medicinal chemistry and are often found in various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxyethyl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with 1-methoxyethyl halides under basic conditions. Another method includes the reductive amination of 4-piperidone with 1-methoxyethylamine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction is carried out in a controlled environment to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methoxyethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1-Methoxyethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(1-Methoxyethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 4-(1-Methoxyethyl)piperidine is unique due to the presence of the 1-methoxyethyl group, which imparts distinct chemical properties and reactivity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in drug design and development .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(1-methoxyethyl)piperidine

InChI

InChI=1S/C8H17NO/c1-7(10-2)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3

InChI Key

RTTFTZWSYMOLDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCNCC1)OC

Origin of Product

United States

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